6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one
Overview
Description
6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C17H14BrNO2 and its molecular weight is 344.208. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Inhibitory Activity
6-Bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one and its derivatives are synthesized through various chemical processes, including Negishi-type coupling reactions. These compounds have been studied for their inhibitory activities against steroid 5α-reductases, which play a crucial role in conditions like androgenetic alopecia and prostate diseases. The structure-activity relationship reveals that the activity and selectivity depend significantly on the heterocycle's features and the substituent's size (Baston, E., Palusczak, A., & Hartmann, R., 2000).
Regioselective Synthesis
The compound has also been utilized in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones, showcasing its role in constructing complex quinoline derivatives through radical cyclization processes. This synthesis pathway highlights its versatility in organic synthesis, offering high yields and demonstrating the compound's utility in creating pharmacologically relevant structures (Majumdar, K., & Mukhopadhyay, P., 2003).
Antibacterial Activity
Research on derivatives of this compound, such as those involving chalcone synthesis and their cyclized products, has also been conducted. These studies include spectrofluorometric characterization and evaluation of antibacterial activity, showcasing the potential of these compounds in developing new antibacterial agents. The antibacterial activity, supported by quantum chemistry calculations, suggests these derivatives could serve as effective agents against various bacterial infections (Khan, S. A., 2017).
Environmental Benign Synthesis
Moreover, the synthesis of quinolin-2(1H)-one derivatives in ionic liquids has been explored, demonstrating an environmentally benign method that offers good yields, simplicity, and eco-friendliness. This method aligns with the principles of green chemistry, emphasizing the importance of sustainable practices in chemical synthesis (Liu Chang-chun, 2010).
Process Chemistry Improvements
The compound's role extends into process chemistry, where it serves as a key intermediate in drug discoveries. Through the introduction of telescoping processes and design of experiments, the synthesis route has been optimized to increase yield and maintain purity, underscoring its value in pharmaceutical manufacturing (Nishimura, K., & Saitoh, T., 2016).
Properties
IUPAC Name |
6-bromo-1-[(4-methoxyphenyl)methyl]quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-21-15-6-2-12(3-7-15)11-19-16-8-5-14(18)10-13(16)4-9-17(19)20/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXRCDQFPJSLLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC2=O)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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